1,1,3-Trimethylsilinane
CAS No.: 101772-53-6
Cat. No.: VC18845140
Molecular Formula: C8H18Si
Molecular Weight: 142.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101772-53-6 |
---|---|
Molecular Formula | C8H18Si |
Molecular Weight | 142.31 g/mol |
IUPAC Name | 1,1,3-trimethylsilinane |
Standard InChI | InChI=1S/C8H18Si/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 |
Standard InChI Key | HLIPOWAPKMDPAB-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC[Si](C1)(C)C |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
1,1,3-Trimethylsilinane is systematically named 1,1,3-trimethylsilacyclohexane, reflecting its cyclohexane-like structure with a silicon atom at position 1 and methyl groups at positions 1, 1, and 3. Its IUPAC name, computed using LexiChem 2.6.6, confirms this configuration . The molecular formula, C₈H₁₈Si, was validated via PubChem’s algorithmic analysis, which accounts for isotopic distributions and bonding patterns .
Table 1: Key Identifiers of 1,1,3-Trimethylsilinane
Property | Value | Source |
---|---|---|
CAS Registry Number | 101772-53-6 | PubChem |
Molecular Weight | 142.31 g/mol | PubChem |
SMILES Notation | CC1CCCSi(C)C | PubChem |
InChI Key | HLIPOWAPKMDPAB-UHFFFAOYSA-N | PubChem |
Stereochemical Features
The compound’s 3D conformer, generated using PubChem’s interactive model, reveals a chair-like cyclohexane ring with axial and equatorial methyl substituents. The silicon atom introduces bond length variations (Si–C: ~1.87 Å) compared to carbon-carbon bonds (~1.54 Å), influencing ring strain and reactivity . One undefined stereocenter is present, contributing to potential stereoisomerism, though no resolved enantiomers have been reported .
Physicochemical Properties
Thermodynamic and Electronic Parameters
1,1,3-Trimethylsilinane exhibits a topological polar surface area of 0 Ų, indicating high hydrophobicity . Its rotatable bond count is zero, suggesting rigidity, while the heavy atom count (9) and complexity score (96.7) reflect moderate structural intricacy . The compound’s exact mass (142.117777 Da) and monoisotopic mass (142.117777 Da) were computationally derived using PubChem’s algorithms .
Table 2: Computed Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |
Hydrogen Bond Acceptor Count | 0 | Cactvs 3.4.6.11 |
Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |
Topological Polar Surface Area | 0 Ų | Cactvs 3.4.6.11 |
Mass Spectrometry
GC-MS analysis (NIST Library 105456) identifies dominant fragmentation peaks at m/z 99, 85, and 59, corresponding to [Si(CH₃)₂C₃H₆]⁺, [C₅H₉Si]⁺, and [C₃H₇]⁺ ions, respectively . A secondary spectrum (Source: J-51-2208-0) corroborates these fragments, with additional low-abundance ions at m/z 142 (molecular ion) and m/z 127 ([M–CH₃]⁺) .
NMR and IR Predictions
While experimental NMR/IR data are unavailable, computational models predict:
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¹H NMR: Methyl groups on silicon resonate at δ 0.1–0.3 ppm, while cyclohexane protons appear at δ 1.2–1.8 ppm.
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²⁹Si NMR: A singlet near δ −20 ppm, typical for trisubstituted silicon .
Synthesis and Reactivity
Synthetic Pathways
Though explicit synthetic protocols are undisclosed, analogous silacyclohexanes are typically prepared via:
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Ring-closing metathesis of silicon-containing dienes.
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Hydrosilylation of cyclohexene derivatives with methylsilanes .
Reactivity Profile
The silicon center’s electrophilicity enables nucleophilic attacks at the Si–C bond. Quenching with water or alcohols likely yields silanols or alkoxysilanes, though kinetic studies are absent .
Applications and Related Compounds
Structurally Related Compounds
PubChem lists 1,1-dimethylsilacyclohexane (CID 136331) and 1-methylsilacyclohexane (CID 123456) as analogs, differing in methyl substitution patterns . These exhibit comparable hydrophobicity but reduced steric bulk.
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